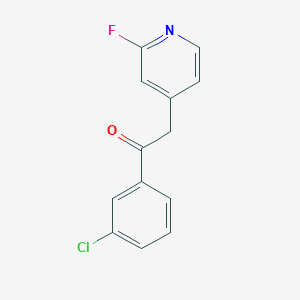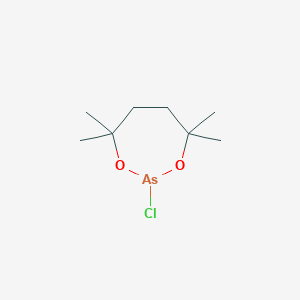
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is an organoarsenic compound characterized by its unique structure, which includes a dioxarsepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane typically involves the reaction of 4,4,7,7-tetramethyl-1,3,2-dioxarsepane with a chlorinating agent such as thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4,4,7,7-tetramethyl-1,3,2-dioxarsepane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically followed by purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction Reactions: The compound can be reduced to form arsenic(III) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted dioxarsepanes depending on the nucleophile used.
Oxidation Reactions: Products include arsenic(V) compounds such as arsenates.
Reduction Reactions: Products include arsenic(III) compounds such as arsines.
Scientific Research Applications
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane involves its interaction with nucleophiles and oxidizing or reducing agents. The molecular targets include various functional groups in organic molecules, leading to substitution, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphosphorinane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide
Uniqueness
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is unique due to the presence of an arsenic atom in its structure, which imparts distinct chemical reactivity compared to its phosphorus analogs. This uniqueness makes it valuable in specific synthetic applications where arsenic chemistry is advantageous.
Properties
CAS No. |
482315-47-9 |
|---|---|
Molecular Formula |
C8H16AsClO2 |
Molecular Weight |
254.58 g/mol |
IUPAC Name |
2-chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane |
InChI |
InChI=1S/C8H16AsClO2/c1-7(2)5-6-8(3,4)12-9(10)11-7/h5-6H2,1-4H3 |
InChI Key |
PPASDGSGJRBHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O[As](O1)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


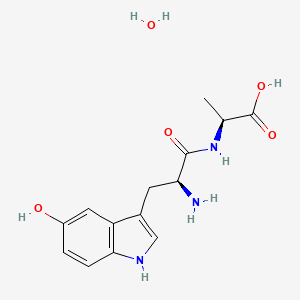
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
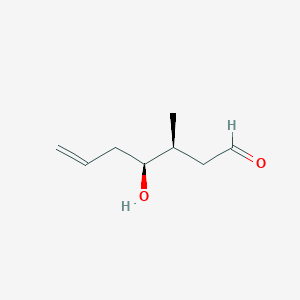
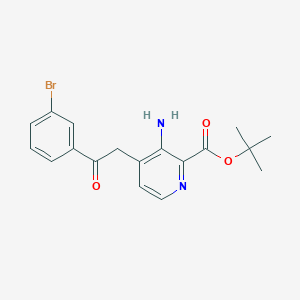
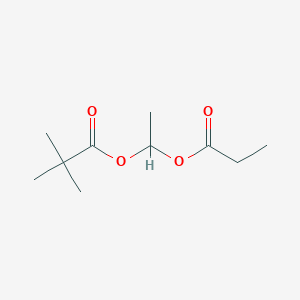
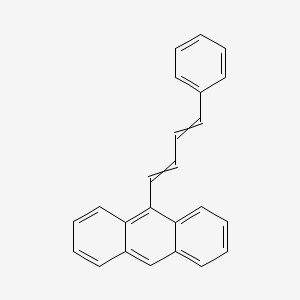
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
